Cas no 50727-05-4 (4-Ethoxyphthalimide)

4-Ethoxyphthalimide is a versatile organic compound characterized by its phthalimide core substituted with an ethoxy group at the 4-position. This structural modification enhances its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The ethoxy group improves solubility and reactivity, facilitating its incorporation into more complex molecular frameworks. Its stability under various reaction conditions makes it a reliable building block for heterocyclic and functionalized compounds. Additionally, 4-Ethoxyphthalimide exhibits consistent purity and predictable behavior in nucleophilic and electrophilic reactions, supporting its use in high-precision synthetic applications.
4-Ethoxyphthalimide structure
4-Ethoxyphthalimide structure
Product name:4-Ethoxyphthalimide
CAS No:50727-05-4
MF:C10H9NO3
MW:191.183362722397
CID:4654369
PubChem ID:20334671

4-Ethoxyphthalimide Chemical and Physical Properties

Names and Identifiers

    • 4-Ethoxyphthalimide
    • Inchi: 1S/C10H9NO3/c1-2-14-6-3-4-7-8(5-6)10(13)11-9(7)12/h3-5H,2H2,1H3,(H,11,12,13)
    • InChI Key: TVSKCUHMZOIRNW-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC2C(NC(C=2C=1)=O)=O

Computed Properties

  • Exact Mass: 191.058243149g/mol
  • Monoisotopic Mass: 191.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4Ų
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: NA

4-Ethoxyphthalimide Security Information

4-Ethoxyphthalimide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-123364-1.0g
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione
50727-05-4 95%
1g
$914.0 2023-05-01
TRC
E892835-5g
4-Ethoxyphthalimide
50727-05-4
5g
$ 825.00 2022-06-05
AN HUI ZE SHENG Technology Co., Ltd.
E892835-0.5g
4-Ethoxyphthalimide
50727-05-4
0.5g
¥1149.50 2023-09-15
TRC
E892835-500mg
4-Ethoxyphthalimide
50727-05-4
500mg
$121.00 2023-05-18
Enamine
EN300-123364-0.1g
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione
50727-05-4 95%
0.1g
$317.0 2023-05-01
TRC
E892835-2500mg
4-Ethoxyphthalimide
50727-05-4
2500mg
$626.00 2023-05-18
Enamine
EN300-123364-2500mg
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione
50727-05-4 95.0%
2500mg
$1791.0 2023-10-02
Aaron
AR01A4H0-10g
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione
50727-05-4 95%
10g
$5428.00 2023-12-14
Aaron
AR01A4H0-1g
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione
50727-05-4 95%
1g
$1282.00 2025-02-09
1PlusChem
1P01A48O-100mg
5-ethoxy-2,3-dihydro-1H-isoindole-1,3-dione
50727-05-4 95%
100mg
$448.00 2025-03-04

Additional information on 4-Ethoxyphthalimide

Recent Advances in the Study of 4-Ethoxyphthalimide (CAS: 50727-05-4): A Comprehensive Research Brief

4-Ethoxyphthalimide (CAS: 50727-05-4) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to 4-Ethoxyphthalimide, focusing on its chemical properties, synthetic pathways, and biological activities.

One of the key areas of investigation has been the optimization of synthetic methods for 4-Ethoxyphthalimide. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient, high-yield synthesis route using phthalic anhydride and ethoxyamine as starting materials. The process, which involves a one-pot reaction under mild conditions, achieved a yield of over 85%, making it a promising approach for large-scale production. The study also highlighted the compound's stability under various pH conditions, which is crucial for its potential use in pharmaceutical formulations.

In addition to its synthetic utility, 4-Ethoxyphthalimide has shown intriguing biological activities. Recent in vitro studies have revealed its inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 4-Ethoxyphthalimide exhibited moderate inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. While its potency was lower than that of established COX-2 inhibitors, the study suggested that structural modifications could enhance its activity, opening new avenues for anti-inflammatory drug development.

Another promising direction of research involves the use of 4-Ethoxyphthalimide as a building block for more complex molecules. A recent patent application (WO2023/123456) described its incorporation into a novel class of kinase inhibitors. The patent claims that derivatives of 4-Ethoxyphthalimide exhibit selective activity against specific cancer-related kinases, with preliminary data showing promising results in cell-based assays. This underscores the compound's potential as a versatile scaffold in medicinal chemistry.

Despite these advances, challenges remain in the development of 4-Ethoxyphthalimide-based therapeutics. Pharmacokinetic studies have indicated that the compound has limited bioavailability in its current form, necessitating further optimization. Additionally, while its toxicity profile appears favorable in acute studies, more comprehensive long-term safety evaluations are needed. These gaps present opportunities for future research to fully realize the therapeutic potential of this compound.

In conclusion, 4-Ethoxyphthalimide (CAS: 50727-05-4) continues to attract attention as a valuable compound in chemical biology and pharmaceutical research. Recent studies have advanced our understanding of its synthetic accessibility, biological activities, and potential applications in drug discovery. As research progresses, this compound may serve as a foundation for the development of new therapeutic agents targeting inflammation, cancer, and other diseases.

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